molecular formula C18H19NO3 B5908725 4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate

4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate

Cat. No.: B5908725
M. Wt: 297.3 g/mol
InChI Key: FGQIFPBWQHWYJO-XDHOZWIPSA-N
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Description

4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a hydroxyimino group attached to a phenyl ring, which is further esterified with 4-tert-butylbenzoic acid.

Properties

IUPAC Name

[4-[(E)-hydroxyiminomethyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)15-8-6-14(7-9-15)17(20)22-16-10-4-13(5-11-16)12-19-21/h4-12,21H,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQIFPBWQHWYJO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate typically involves the esterification of 4-[(E)-(hydroxyimino)methyl]phenol with 4-tert-butylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(E)-(nitro)methyl]phenyl 4-tert-butylbenzoate.

    Reduction: Formation of 4-[(E)-(amino)methyl]phenyl 4-tert-butylbenzoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The ester group can also undergo hydrolysis, releasing the active phenol and benzoic acid derivatives, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(hydroxyimino)methyl]phenyl benzoate
  • 4-[(E)-(hydroxyimino)methyl]phenyl 4-methylbenzoate
  • 4-[(E)-(hydroxyimino)methyl]phenyl 4-ethylbenzoate

Uniqueness

4-[(E)-(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

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